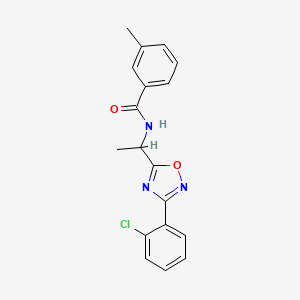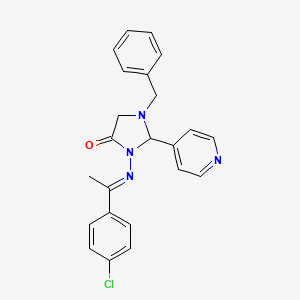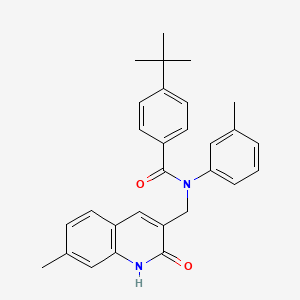
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It’s a derivative of benzoic acid, with three methoxy groups attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate” are not available, methyl 3,4,5-trimethoxybenzoate can be synthesized from methanol and 3,4,5-trimethoxybenzoic acid .Molecular Structure Analysis
The molecular structure of methyl 3,4,5-trimethoxybenzoate has been determined by X-ray single crystal diffraction .Physical And Chemical Properties Analysis
Methyl 3,4,5-trimethoxybenzoate is a solid with a melting point of 82-84 °C and a boiling point of 274-275 °C . Its molecular weight is 226.23 .作用機序
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate is not fully understood, but it is thought to act by scavenging reactive oxygen species (ROS) and inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound may also activate signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include reducing oxidative stress and inflammation, inhibiting the growth and proliferation of cancer cells, and improving cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have neuroprotective effects and to improve cardiovascular function in animal models.
実験室実験の利点と制限
One advantage of using (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate in lab experiments is that it is a synthetic compound that can be prepared in high yields using a variety of methods. This makes it relatively easy to obtain and work with in the lab. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.
将来の方向性
There are several future directions for research on (2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to guide the design of future experiments. Another area of research could focus on testing the compound's effects in animal models of specific diseases, such as cancer or Alzheimer's disease. Additionally, researchers could explore ways to modify the compound's structure to improve its efficacy or reduce any potential side effects.
合成法
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate can be synthesized using a variety of methods, including the reaction of 2-hydroxy-6-methylquinoline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-hydroxy-6-methylquinoline with 3,4,5-trimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Both of these methods have been used successfully to prepare the compound in high yields.
科学的研究の応用
(2-hydroxy-6-methylquinolin-3-yl)methyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in scientific research. One area of research has focused on the compound's potential as an antioxidant and anti-inflammatory agent. Studies have shown that the compound can reduce oxidative stress and inflammation in cells, which may have implications for the treatment of a range of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Safety and Hazards
特性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-5-6-16-13(7-12)8-15(20(23)22-16)11-28-21(24)14-9-17(25-2)19(27-4)18(10-14)26-3/h5-10H,11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLBXKSYBLCOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7707324.png)

![1-(4-methylbenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707356.png)
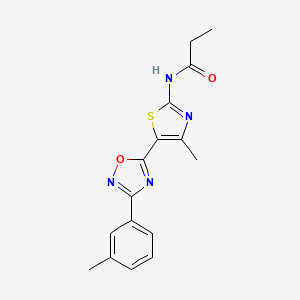
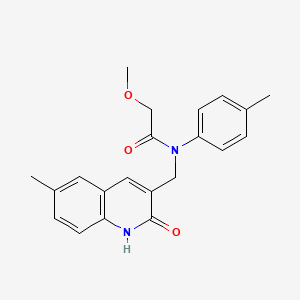
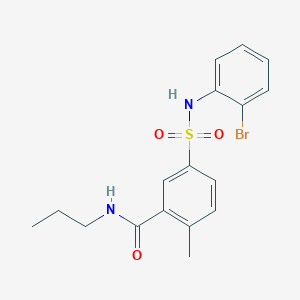

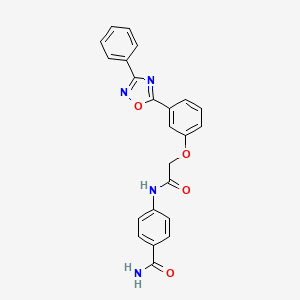
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)

